N-Acetyl-5-acetoxytryptamine N-Acetyl-5-acetoxytryptamine 3-(2-acetamidoethyl)-1H-indol-5-yl acetate is a natural product found in Shepherdia canadensis with data available.
Brand Name: Vulcanchem
CAS No.: 28026-16-6
VCID: VC3778841
InChI: InChI=1S/C14H16N2O3/c1-9(17)15-6-5-11-8-16-14-4-3-12(7-13(11)14)19-10(2)18/h3-4,7-8,16H,5-6H2,1-2H3,(H,15,17)
SMILES: CC(=O)NCCC1=CNC2=C1C=C(C=C2)OC(=O)C
Molecular Formula: C14H16N2O3
Molecular Weight: 260.29 g/mol

N-Acetyl-5-acetoxytryptamine

CAS No.: 28026-16-6

Cat. No.: VC3778841

Molecular Formula: C14H16N2O3

Molecular Weight: 260.29 g/mol

* For research use only. Not for human or veterinary use.

N-Acetyl-5-acetoxytryptamine - 28026-16-6

Specification

CAS No. 28026-16-6
Molecular Formula C14H16N2O3
Molecular Weight 260.29 g/mol
IUPAC Name [3-(2-acetamidoethyl)-1H-indol-5-yl] acetate
Standard InChI InChI=1S/C14H16N2O3/c1-9(17)15-6-5-11-8-16-14-4-3-12(7-13(11)14)19-10(2)18/h3-4,7-8,16H,5-6H2,1-2H3,(H,15,17)
Standard InChI Key HTXAKOWTTUTRIK-UHFFFAOYSA-N
SMILES CC(=O)NCCC1=CNC2=C1C=C(C=C2)OC(=O)C
Canonical SMILES CC(=O)NCCC1=CNC2=C1C=C(C=C2)OC(=O)C

Introduction

Chemical Properties and Structure

Molecular Information

N-Acetyl-5-acetoxytryptamine possesses a well-defined chemical structure characterized by specific molecular attributes that determine its chemical behavior. The compound contains an indole ring system with substituents that give it its unique properties and reactivity patterns.

Table 1: Basic Molecular Information of N-Acetyl-5-acetoxytryptamine

PropertyValue
Molecular FormulaC14H16N2O3
Molecular Weight260.29 g/mol
CAS Number28026-16-6
Exact Mass260.11600
Creation Date in Databases2005-07-19
Latest Database Update2025-04-05

The compound contains 14 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms, forming a complex organic structure with multiple functional groups . This molecular composition contributes to its chemical reactivity and potential biological interactions.

Structural Representation

The chemical structure of N-Acetyl-5-acetoxytryptamine features an indole core with specific functional groups attached at particular positions. The compound can be described as [3-(2-acetamidoethyl)-1H-indol-5-yl] acetate according to IUPAC nomenclature . This structural designation indicates:

  • An indole core (1H-indole) serving as the primary structural framework

  • A 2-acetamidoethyl group at position 3 of the indole ring

  • An acetoxy group (acetate ester) at position 5 of the indole ring

For comprehensive structural identification, the compound can be represented by its InChI descriptor: InChI=1S/C14H16N2O3/c1-9(17)15-6-5-11-8-16-14-4-3-12(7-13(11)14)19-10(2)18/h3-4,7-8,16H,5-6H2,1-2H3,(H,15,17) .

The SMILES notation for the compound is CC(=O)NCCC1=CNC2=C1C=C(C=C2)OC(=O)C, providing a linear text representation of its chemical structure .

Physicochemical Properties

The physicochemical properties of N-Acetyl-5-acetoxytryptamine determine its behavior in biological systems and its potential applications in pharmaceutical and chemical research.

Table 2: Physicochemical Properties of N-Acetyl-5-acetoxytryptamine

PropertyValueSignificance
Polar Surface Area (PSA)71.19000Indicator of membrane permeability
LogP2.16270Reflects lipophilicity/hydrophilicity balance
State at Room TemperatureNot specified in available dataImpacts handling and formulation
SolubilityNot specified in available dataAffects bioavailability and formulation

The compound's LogP value of 2.16270 suggests moderate lipophilicity, indicating reasonable cell membrane permeability while maintaining some degree of water solubility . This balanced property profile may contribute to the compound's potential bioavailability in physiological systems. The polar surface area (PSA) of 71.19000 further supports its potential for membrane permeation, as compounds with PSA values below 140 Ų generally demonstrate good cell membrane penetration capabilities .

Spectral Data

Mass Spectrometry

Mass spectrometry data for N-Acetyl-5-acetoxytryptamine has been recorded using Gas Chromatography-Mass Spectrometry (GC-MS) techniques. This spectral information, provided by DigiLab GmbH, offers insights into the fragmentation pattern of the molecule when subjected to ionization conditions . The mass spectral data typically reveals:

  • The molecular ion peak corresponding to the compound's molecular weight (260.29 g/mol)

  • Fragment patterns that reflect the structural components of the molecule

  • Characteristic fragmentation pathways specific to indole derivatives and acetylated compounds

These spectroscopic data collectively serve as a fingerprint for N-Acetyl-5-acetoxytryptamine, enabling definitive identification of this compound in various samples and ensuring the accuracy of chemical analyses.

Natural Occurrence

Presence in Shepherdia canadensis

N-Acetyl-5-acetoxytryptamine has been reported to occur naturally in Shepherdia canadensis, a plant species commonly known as Canada buffaloberry or russet buffaloberry . This deciduous shrub belongs to the Elaeagnaceae family and is distributed throughout Canada and parts of the western and northern United States .

Shepherdia canadensis produces edible red berries (with a yellow-berried variety also existing) that have been traditionally utilized by indigenous populations in North America . The plant can grow up to 13 feet tall and has historical significance in traditional preparations, particularly among First Nations peoples in British Columbia who collect the berries to prepare a traditional dish called "sxusem" or "hooshum" .

Table 3: Botanical Information for Shepherdia canadensis

AttributeInformation
Scientific NameShepherdia canadensis
AuthorityNutt.
FamilyElaeagnaceae
Common NamesCanada buffaloberry, russet buffaloberry, soopolallie
Geographical DistributionThroughout Canada, western and northern United States
Plant TypeDeciduous shrub
HeightUp to 13 feet
Fruit TypeBerries (typically red, yellow variety exists)

Related Compounds and Derivatives

N-Acetyl-5-acetoxytryptamine shares structural similarities with several related compounds, forming part of a broader chemical family with potentially diverse biological activities. Understanding these relationships provides context for interpreting the compound's properties and potential functions.

Structural Analogs

Several structural analogs of N-Acetyl-5-acetoxytryptamine have been identified, including:

  • N,O-diacetyl serotonin - A related compound with similar functional groups

  • Nb,O-diacetylserotonin - A variant with acetylation at different positions

  • 5-acetoxy-N-acetoxytryptamine - A compound with additional acetoxy functionality

  • 5-Acetoxy-N-acetyltryptamine - An isomeric form with altered substitution pattern

These structural relationships suggest that N-Acetyl-5-acetoxytryptamine belongs to a broader class of acetylated tryptamine derivatives, many of which may possess biological activity in various systems.

N-Acetyl-5-acetoxytryptamine serves as an important reference compound for:

  • Phytochemical analysis of Shepherdia canadensis and related plant species

  • Development of analytical methods for identifying tryptamine derivatives

  • Structure-activity relationship studies examining the impact of acetylation on indole compounds

The compound's well-characterized spectral properties make it valuable as an analytical standard in chromatographic and spectroscopic studies focusing on plant metabolites.

Future Research Directions

Several promising research directions for N-Acetyl-5-acetoxytryptamine include:

  • Comprehensive evaluation of its biological activities through in vitro and in vivo studies

  • Investigation of its ecological role within Shepherdia canadensis

  • Exploration of potential synthetic pathways for creating structural derivatives

  • Assessment of its presence in other plant species beyond Shepherdia canadensis

These research avenues could significantly expand our understanding of this interesting but currently understudied natural compound.

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